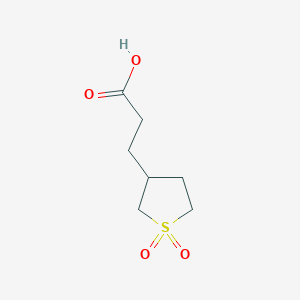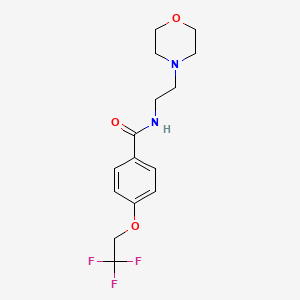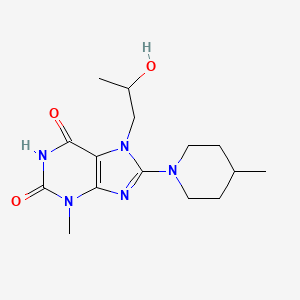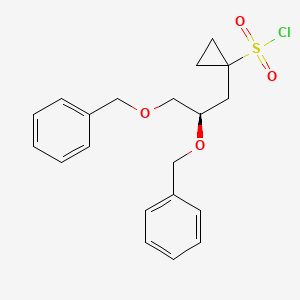![molecular formula C22H21ClN2O3S B2718763 4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine CAS No. 478262-72-5](/img/structure/B2718763.png)
4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), a pyridine ring (a six-membered ring with one nitrogen atom), and a phenyl ring (a six-membered carbon ring). It also seems to contain a sulfonyl group (SO2) and a chlorophenyl group (a phenyl ring with a chlorine atom attached) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as sulfonylation, chlorination, and ring formation .Applications De Recherche Scientifique
Synthesis and Characterization
Research on related compounds often focuses on their synthesis and spectroscopic characterization. For example, studies on Co(III) complexes incorporating morpholine and other amines demonstrate the synthesis and detailed analysis of these compounds, providing insights into their structural properties and potential reactivity (Amirnasr et al., 2001; Cremlyn & Nunes, 1987). These studies pave the way for understanding the complex behavior and potential applications of compounds containing sulfonyl and morpholine groups.
Antimicrobial Activity
Compounds with morpholine and sulfonyl groups have been investigated for their antimicrobial properties. One study on 4-(Phenylsulfonyl) morpholine explored its activity against standard and multidrug-resistant strains of various bacteria and fungi, indicating potential as a modulating agent to enhance the effectiveness of other antibiotics (Oliveira et al., 2015). This suggests that similar compounds may also possess valuable antimicrobial or antibiotic-modulating properties.
Photophysical Properties
The photophysical properties of compounds containing morpholine and sulfonyl groups have been a subject of interest, with studies exploring their emissive properties in solution and solid state. For instance, research on 2-morpholino pyridine compounds has revealed high fluorescence quantum yields, highlighting their potential for use in optical materials and sensors (Hagimori et al., 2019).
Applications in Organic Light Emitting Diodes (OLEDs)
Sulfonyl and morpholine derivatives have found applications in the development of materials for OLEDs. Studies demonstrate the use of bis-sulfone compounds as hosts in the emitting layers of blue-green electrophosphorescent devices, leading to high efficiency and performance improvements (Kim et al., 2011; Jeon, Earmme, & Jenekhe, 2014).
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-15-20(17-5-3-2-4-6-17)24-22(25-11-13-28-14-12-25)21(16)29(26,27)19-9-7-18(23)8-10-19/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYNNPUVJTSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2718680.png)
![12-Methyl-1,10-diazatricyclo[6.4.1.0,4,13]trideca-2,4,6,8(13)-tetraene](/img/structure/B2718687.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2718688.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2718690.png)
![8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718691.png)





![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2718699.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide](/img/structure/B2718701.png)
![3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2718702.png)
